Cas no 2229403-60-3 (2-2-(1-aminocyclopropyl)ethyl-4-fluoro-N,N-dimethylaniline)
2-2-(1-aminocyclopropyl)ethyl-4-fluoro-N,N-dimethylaniline Chemical and Physical Properties
Names and Identifiers
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- 2-2-(1-aminocyclopropyl)ethyl-4-fluoro-N,N-dimethylaniline
- 2-[2-(1-aminocyclopropyl)ethyl]-4-fluoro-N,N-dimethylaniline
- 2229403-60-3
- EN300-1757524
-
- Inchi: 1S/C13H19FN2/c1-16(2)12-4-3-11(14)9-10(12)5-6-13(15)7-8-13/h3-4,9H,5-8,15H2,1-2H3
- InChI Key: KTFXWTYMCFULHT-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)CCC1(CC1)N)N(C)C
Computed Properties
- Exact Mass: 222.15322678g/mol
- Monoisotopic Mass: 222.15322678g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 29.3Ų
2-2-(1-aminocyclopropyl)ethyl-4-fluoro-N,N-dimethylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1757524-0.05g |
2-[2-(1-aminocyclopropyl)ethyl]-4-fluoro-N,N-dimethylaniline |
2229403-60-3 | 0.05g |
$1056.0 | 2023-09-20 | ||
| Enamine | EN300-1757524-0.1g |
2-[2-(1-aminocyclopropyl)ethyl]-4-fluoro-N,N-dimethylaniline |
2229403-60-3 | 0.1g |
$1106.0 | 2023-09-20 | ||
| Enamine | EN300-1757524-0.25g |
2-[2-(1-aminocyclopropyl)ethyl]-4-fluoro-N,N-dimethylaniline |
2229403-60-3 | 0.25g |
$1156.0 | 2023-09-20 | ||
| Enamine | EN300-1757524-0.5g |
2-[2-(1-aminocyclopropyl)ethyl]-4-fluoro-N,N-dimethylaniline |
2229403-60-3 | 0.5g |
$1207.0 | 2023-09-20 | ||
| Enamine | EN300-1757524-1.0g |
2-[2-(1-aminocyclopropyl)ethyl]-4-fluoro-N,N-dimethylaniline |
2229403-60-3 | 1g |
$1256.0 | 2023-05-23 | ||
| Enamine | EN300-1757524-2.5g |
2-[2-(1-aminocyclopropyl)ethyl]-4-fluoro-N,N-dimethylaniline |
2229403-60-3 | 2.5g |
$2464.0 | 2023-09-20 | ||
| Enamine | EN300-1757524-5.0g |
2-[2-(1-aminocyclopropyl)ethyl]-4-fluoro-N,N-dimethylaniline |
2229403-60-3 | 5g |
$3645.0 | 2023-05-23 | ||
| Enamine | EN300-1757524-10.0g |
2-[2-(1-aminocyclopropyl)ethyl]-4-fluoro-N,N-dimethylaniline |
2229403-60-3 | 10g |
$5405.0 | 2023-05-23 | ||
| Enamine | EN300-1757524-1g |
2-[2-(1-aminocyclopropyl)ethyl]-4-fluoro-N,N-dimethylaniline |
2229403-60-3 | 1g |
$1256.0 | 2023-09-20 | ||
| Enamine | EN300-1757524-5g |
2-[2-(1-aminocyclopropyl)ethyl]-4-fluoro-N,N-dimethylaniline |
2229403-60-3 | 5g |
$3645.0 | 2023-09-20 |
2-2-(1-aminocyclopropyl)ethyl-4-fluoro-N,N-dimethylaniline Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2-2-(1-aminocyclopropyl)ethyl-4-fluoro-N,N-dimethylaniline
Compound 2229403-60-3: A Comprehensive Overview of 2-(1-Aminocyclopropyl)ethyl-4-fluoro-N,N-dimethylaniline
The compound with CAS number 2229403-60-3, commonly referred to as 2-(1-Aminocyclopropyl)ethyl-4-fluoro-N,N-dimethylaniline, is a highly specialized organic compound with unique structural and functional properties. This compound has garnered significant attention in the fields of pharmacology, materials science, and organic synthesis due to its potential applications in drug development and advanced materials. The molecule's structure, which includes a cyclopropane ring, a fluoro substituent, and a dimethylamino group, contributes to its distinctive chemical behavior and reactivity.
Recent studies have highlighted the importance of cyclopropane-containing compounds in medicinal chemistry, particularly in the design of bioactive molecules. The presence of the cyclopropane ring in this compound introduces strain and rigidity, which can enhance its binding affinity to specific biological targets. This property makes it a promising candidate for use in drug discovery programs targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases.
The synthesis of 2-(1-Aminocyclopropyl)ethyl-4-fluoro-N,N-dimethylaniline involves a multi-step process that typically begins with the preparation of the cyclopropane precursor. Advanced methodologies, such as ring-opening reactions and nucleophilic substitution, are employed to construct the complex structure of this compound. Researchers have optimized these synthetic routes to improve yield and purity, ensuring that the compound is suitable for both academic and industrial applications.
In terms of applications, this compound has shown potential as an intermediate in the synthesis of more complex molecules with enhanced bioactivity. Its unique combination of functional groups allows for further modifications, enabling chemists to explore its versatility in creating novel compounds with tailored properties. For instance, the fluoro substituent can be exploited for its electron-withdrawing effects, while the dimethylamino group provides nucleophilic character, making it amenable to various types of chemical transformations.
Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the cyclopropane ring significantly influences the molecule's electronic distribution, which could be harnessed for designing more efficient catalysts or sensors. Additionally, experimental studies have demonstrated that this compound exhibits interesting photophysical properties, making it a candidate for applications in optoelectronics and light-emitting devices.
The toxicological profile of 2-(1-Aminocyclopropyl)ethyl-4-fluoro-N,N-dimethylaniline has been a subject of recent research interest. Preliminary studies indicate that while the compound demonstrates moderate cytotoxicity against certain cancer cell lines, it shows reduced toxicity towards normal cells under specific conditions. These findings suggest that further investigation into its safety profile is warranted before considering its use in clinical settings.
In conclusion, CAS number 2229403-60-3 represents a versatile and intriguing compound with a wide range of potential applications across multiple disciplines. Its unique structural features and reactivity make it an attractive target for ongoing research efforts aimed at advancing our understanding of its properties and utility. As new discoveries emerge from both experimental and computational studies, this compound is poised to play an increasingly important role in the development of innovative solutions across various fields.
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